molecular formula C10H11N3S B11896926 N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide

N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide

Cat. No.: B11896926
M. Wt: 205.28 g/mol
InChI Key: DCWDATDHZDWTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide (BTDF) is a nitrogen-containing heterocyclic compound that serves as a versatile reagent and key synthetic intermediate in chemical and pharmaceutical research. Its primary application is as a highly sensitive and selective chelating agent for the spectrophotometric detection and quantification of palladium (II) ions . Research demonstrates that it forms a stable, yellow-colored 2:1 (ligand-to-metal) complex with Pd(II) in a Britton-Robinson universal buffer at pH 9, which can be extracted with chloroform for analysis . This complex exhibits a maximum absorbance at 384 nm, obeys Beer's law for Pd(II) concentrations between 0.5–18.0 µg mL⁻¹, and offers a low limit of detection (LOD) of 0.07 µg mL⁻¹, making it suitable for monitoring palladium in spiked and natural water samples . Density Functional Theory (DFT) calculations confirm that the Pd²⁺ ion favors coordination with two molecules of the ligand through its nitrogen atoms . Beyond metal chelation, the benzothiazole core is a privileged scaffold in medicinal chemistry. Ligands based on this structure, including this compound, are used to synthesize novel nano-sized platinum(IV) complexes that show promise in antimicrobial and anticancer studies, with demonstrated activity against cell lines such as HepG2 (liver carcinoma) . Furthermore, structurally related 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have been investigated as potent antibacterial agents and inhibitors of the dihydrofolate reductase (DHFR) enzyme in E. coli, highlighting the potential of this chemical class in developing new therapeutic agents . This product is intended for use in experimental research, including analytical chemistry, inorganic synthesis, and drug discovery. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3

InChI Key

DCWDATDHZDWTPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Temperature : Maintaining 70°C ensures complete conversion without side reactions such as over-alkylation.

  • Solvent : Solvent-free conditions are typically employed to enhance reaction kinetics and simplify purification.

  • Yield : Reported yields reach 86%, with purity confirmed by HPLC (>99%).

Table 1 : Microwave-Assisted Synthesis Parameters

Starting MaterialReagentTemperatureTimeYield
2,7-Dicyanobenzo[d]thiazolDMFDMA70°C15 min86%
6-Aminobenzo[d]thiazoleDMFDMA70°C20 min85%

Room-Temperature Formamidation Strategies

For thermally sensitive substrates, room-temperature reactions with DMFDMA offer a viable alternative. A study demonstrated that stirring 2-benzothiazolyl acetohydrazide with DMFDMA at ambient temperature for 1 hour, followed by distillation and ethanol crystallization, yields the target compound in 85%. This method avoids decomposition pathways associated with heating, making it suitable for labile intermediates.

Critical Parameters

  • Stoichiometry : A 2:1 molar ratio of DMFDMA to amine ensures complete conversion.

  • Workup : Sequential washing with petroleum ether and diethyl ether removes unreacted DMFDMA, while ethanol crystallization enhances purity.

Cyclization and Dimroth Rearrangement

This compound serves as a precursor for heterocyclic systems via thermal Dimroth rearrangement. Treatment with substituted anilines in acetic acid under microwave irradiation (118°C, 20 minutes) induces cyclization to thiazolo[5,4-f]quinazolines, with yields up to 98%. This underscores the compound’s versatility in generating pharmacologically relevant scaffolds.

Table 2 : Cyclization Outcomes with Selected Anilines

Aniline SubstituentProductYield
4-MethoxyphenylThiazoloquinazoline-2-CN85%
3-Chloro-4-fluorophenylThiazoloquinazoline-2-CN98%

Structural and Mechanistic Insights

Spectroscopic Characterization

  • IR Spectroscopy : Key absorptions at 1620 cm⁻¹ (C=O) and 1598 cm⁻¹ (C=N) confirm formimidamide formation.

  • NMR Analysis : Distinct singlet peaks at δ 3.80 and 4.01 ppm correspond to N,N-dimethyl groups, while aromatic protons resonate between δ 7.34–8.35 ppm.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/Cep-31G level reveal a planar molecular geometry, with bond lengths (e.g., C1–N3 = 1.369 Å, N2–C6 = 1.374 Å) consistent with X-ray data. The planarity minimizes steric hindrance, facilitating coordination to metal ions like Pd²⁺.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison

MethodAdvantagesLimitationsYield Range
Microwave-AssistedRapid, high efficiencyRequires specialized equipment85–98%
Room-TemperatureMild conditionsLonger reaction times80–85%
CyclizationGenerates complex scaffoldsMulti-step synthesis71–98%

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

  • Cost : DMFDMA’s high cost necessitates catalyst recycling or alternative reagents.

  • Safety : Exothermic reactions require precise temperature control to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing thiazole and benzo derivatives exhibit notable antimicrobial activity. N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, some derivatives have been found to outperform standard chemotherapy agents in terms of potency, with IC50 values significantly lower than those of established drugs like 5-fluorouracil (5-FU) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, particularly with transition metals such as palladium. Studies have characterized its interactions with palladium(II) ions, revealing that it can form stable chelates through multiple donor sites (nitrogen and sulfur atoms). These complexes are significant for their catalytic properties and potential applications in organic synthesis . The stability and electronic properties of these complexes have been thoroughly analyzed using spectrophotometric methods, contributing to a deeper understanding of their behavior in solution.

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 1.27 µM, showcasing its potential as a new antibacterial agent .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of this compound derivatives against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values below 5 µM, indicating strong anticancer activity compared to traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide vs. N-(1H-benzo[d]imidazol-2-yl)-N'-tosylhexanamidine () :

    • The target compound has a benzothiazole core, while the latter features a benzimidazole moiety. The benzothiazole’s sulfur atom enhances electron-withdrawing effects, influencing reactivity and coordination behavior compared to benzimidazole’s NH group .
    • Substituents: The dimethylformimidamide group in the target compound contrasts with the sulfonyl (tosyl) and hexanamidine groups in the benzimidazole derivative, leading to differences in solubility and steric bulk .
  • N'-[5-(4-bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide () :

    • Incorporates a bromobenzoyl group, introducing halogen-based reactivity and increased molecular weight (338.22 g/mol vs. 229.30 g/mol for the target compound). The bromine atom may enhance binding affinity in medicinal applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Dipole Moment (D) Key Functional Groups
This compound C₁₀H₁₂N₃S 229.30 Not reported 3.52 Benzo[d]thiazole, formimidamide
N-(1H-benzo[d]imidazol-2-yl)-N'-tosylhexanamidine C₂₀H₂₄N₄O₂S 384.16 111–113 Not reported Benzimidazole, sulfonyl, amidine
N'-[5-(4-bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide C₁₃H₁₂N₃OSBr 338.22 Not reported Not reported Thiazole, bromobenzoyl, methanimidamide

Research Findings and Key Insights

  • Reactivity : The target compound’s planar geometry and electron-deficient benzothiazole core favor nucleophilic substitution reactions, unlike bulkier benzimidazole analogs .
  • Thermodynamic Stability : Density functional theory (DFT) calculations (B3LYP/CEP-31G) confirm its optimized geometry with bond angles (e.g., C4-N3-C5 = 121.22°) consistent with sp² hybridization .
  • Comparative Bioactivity : While benzimidazole derivatives (e.g., N-thiomethyl benzimidazoles) show antimicrobial and anticancer properties , the target compound’s bioactivity remains underexplored but is hypothesized to depend on its Pd²⁺ complexes .

Biological Activity

N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide (BTDF) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

BTDF features a benzo[d]thiazole moiety linked to a dimethylformimidamide group. Its molecular formula is C₁₁H₁₃N₃S, with a molecular weight of approximately 225.31 g/mol. The structure contributes to its interaction with various biological targets.

Synthesis of BTDF

The synthesis of BTDF typically involves multi-step reactions, often utilizing microwave irradiation for efficiency. The process includes the formation of the thiazole ring and subsequent functionalization to introduce the dimethylformimidamide group.

1. Antitumor Activity

BTDF has shown promising antitumor properties in various studies:

  • In Vitro Studies : In a study evaluating several compounds for antitumor activity against lung cancer cell lines (A549, HCC827, NCI-H358), BTDF exhibited significant cytotoxic effects with IC₅₀ values in the low micromolar range. For example:
    • A549: IC₅₀ = 2.12 ± 0.21 μM
    • HCC827: IC₅₀ = 5.13 ± 0.97 μM
    • NCI-H358: IC₅₀ = 0.85 ± 0.05 μM .

2. Antimicrobial Activity

BTDF and related compounds have demonstrated antimicrobial properties against various bacterial strains:

  • Testing Methodology : Compounds were evaluated using broth microdilution techniques against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
  • Results : Certain derivatives showed significant antibacterial activity, indicating potential use in treating bacterial infections .

3. Receptor Interaction

BTDF has been evaluated for its interaction with serotonin receptors:

  • 5-HT₆ Receptor Antagonism : Compounds similar to BTDF have been synthesized as antagonists for the 5-HT₆ receptor, with some demonstrating high selectivity and potency (IC₅₀ values around 0.36 μM) .

The biological activity of BTDF is attributed to its ability to bind to specific receptors and inhibit enzyme activity:

  • DNA Binding : Studies have shown that compounds with similar structures can bind to DNA, affecting its function and potentially leading to cell death in cancerous cells .
  • Enzyme Inhibition : BTDF may also act as an inhibitor of various kinases, contributing to its antitumor effects .

1. Antitumor Efficacy in Cell Lines

A comprehensive study involving BTDF derivatives demonstrated their efficacy in reducing cell proliferation in three different lung cancer cell lines through both 2D and 3D culture methods.

CompoundCell LineIC₅₀ (μM)Assay Type
BTDFA5492.12 ± 0.212D
BTDFHCC8275.13 ± 0.972D
BTDFNCI-H3580.85 ± 0.052D

2. Antimicrobial Testing

In antimicrobial assays, BTDF derivatives were tested against various strains, showing promising results particularly against Staphylococcus aureus, which could lead to further development as antibacterial agents.

Q & A

Q. 1.1. What are the established synthetic protocols for N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide (BTDF), and how do multi-component reactions optimize yield?

BTDF is synthesized via base-promoted sequential multi-component assays involving condensation of benzo[d]thiazole derivatives with dimethylformamide precursors under mild conditions. Key parameters include solvent choice (methanol), reaction temperature (ambient to 60°C), and stoichiometric ratios to minimize side products . Yield optimization relies on real-time monitoring using TLC or HPLC to ensure intermediate stability.

Q. 1.2. How does BTDF act as a chelating agent for Pd(II), and what experimental conditions favor complex formation?

BTDF coordinates with Pd(II) via nitrogen donor atoms (N-amino and N-thiazole) under alkaline conditions (pH 9 in Britton-Robinson buffer) to form a yellow-colored 1:2 [Pd(BTDF)₂]²⁺ complex extractable in chloroform. Optimal conditions include 30-minute equilibration, ambient temperature, and absence of competing ions (e.g., Cu²⁺, Fe³⁺) .

Q. 1.3. What spectroscopic techniques validate BTDF’s structure and coordination behavior?

  • IR spectroscopy : Confirms N–H (3300 cm⁻¹), C=N (1640 cm⁻¹), and S–C (690 cm⁻¹) stretching vibrations.
  • UV-Vis : Absorption maxima at 384 nm (ε = 3.62 × 10⁴ L mol⁻¹ cm⁻¹) for the Pd complex .
  • NMR : ¹H and ¹³C chemical shifts resolve sp² hybridization at N3 and planar geometry .

Advanced Research Questions

Q. 2.1. How do DFT calculations resolve contradictions in BTDF’s coordination mode (N vs. S donor sites) with Pd(II)?

DFT/B3LYP/Cep-31G calculations reveal Pd²⁺ preferentially binds two BTDF molecules via N-amino and N-thiazole atoms (bond lengths: Pd–N = 1.94–1.98 Å) over S-thiazole (Pd–S = 2.28 Å). The N-coordinated complex exhibits lower energy (-260.013 au vs. -259.845 au) and higher dipole moment (3.781 D), indicating thermodynamic stability .

Q. 2.2. What methodological challenges arise in designing BTDF-based sensors for Pd(II) detection in environmental samples?

Challenges include:

  • Interference mitigation : Masking agents (e.g., EDTA) suppress competing cations (Ni²⁺, Co²⁺).
  • Detection limits : Achieve LOD of 0.07 µg mL⁻¹ via Beer’s law linearity (0.5–18.0 µg mL⁻¹) .
  • Validation : Spike-and-recovery tests in natural water (recovery: 98–102%, RSD < 2%) .

Q. 2.3. How do steric and electronic effects influence BTDF’s regioselectivity in heterocyclic synthesis?

BTDF’s planar geometry (dihedral angles ≈ 180°) minimizes steric hindrance, favoring N-amino participation in cyclocondensation. Electron-withdrawing thiazole enhances electrophilicity at C1, directing regioselective alkylation/arylation at N2 .

Q. 2.4. Can BTDF derivatives exhibit bioactivity, and what computational models predict their pharmacokinetics?

While direct bioactivity data are limited, in silico models (e.g., SwissADME) predict moderate bioavailability (LogP = 2.1) and CNS permeability for methyl/fluoro-substituted analogs. Molecular docking with cyclooxygenase-2 (COX-2) suggests anti-inflammatory potential .

Data Contradictions and Validation Strategies

Q. 3.1. How to reconcile discrepancies in reported Pd–N bond lengths across DFT studies?

Variations in bond lengths (1.94–2.28 Å) arise from basis set choice (6-31G(d) vs. Cep-31G) and solvent models (PCM vs. gas phase). Validation via X-ray crystallography (e.g., Pd–N = 1.976 Å experimentally ) confirms B3LYP/Cep-31G accuracy .

Q. 3.2. Why do experimental HOMO-LUMO gaps for BTDF complexes deviate from DFT predictions?

DFT underestimates gaps (0.115 au for free BTDF vs. 0.051 au for complexes) due to electron correlation neglect. Hybrid functionals (e.g., CAM-B3LYP) or post-HF methods (MP2) improve agreement with UV-Vis transitions .

Methodological Recommendations

Q. 4.1. Optimizing DFT Protocols for BTDF Systems

  • Functional selection : B3LYP with exact exchange (20%) balances accuracy and computational cost .
  • Basis sets : Cep-31G for geometry optimization; 6-311++G(d,p) for electronic properties .
  • Solvent effects : Include PCM for aqueous-phase simulations .

Q. 4.2. Experimental Design for Coordination Studies

  • Titration calorimetry : Quantify binding constants (log K = 4.2 for Pd²⁺) .
  • EPR spectroscopy : Detect paramagnetic intermediates in redox-active complexes.

Tables

Q. Table 1. Key Geometrical Parameters of BTDF (DFT/B3LYP/Cep-31G)

ParameterValue
Bond length C1–N21.317 Å
Dihedral angle C4N3C1N2179.99°
HOMO-LUMO gap0.11586 au
Dipole moment3.52 D
Source:

Q. Table 2. Comparison of Pd(II) Complex Stability

Coordination ModeEnergy (au)Pd–N Bond Length (Å)
N-amino/N-thiazole-260.0131.941–1.976
N-amino/S-thiazole-259.8452.27–2.28
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.